molecular formula C24H22ClN3O2S2 B2837015 N-[2-(4-chlorophenyl)ethyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291835-81-8

N-[2-(4-chlorophenyl)ethyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2837015
CAS No.: 1291835-81-8
M. Wt: 484.03
InChI Key: CJYFCAJZKOJJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Chlorophenyl)ethyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidinone derivative featuring:

  • A thieno[3,2-d]pyrimidin-4-one core, providing a planar heterocyclic scaffold.
  • A 2,3-dimethylphenyl substituent at position 3, enhancing steric bulk and lipophilicity.
  • A sulfanyl (-S-) group at position 2, linked to an acetamide moiety.
  • The acetamide is further substituted with a 2-(4-chlorophenyl)ethyl chain, introducing halogenated aromaticity and flexibility.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O2S2/c1-15-4-3-5-20(16(15)2)28-23(30)22-19(11-13-31-22)27-24(28)32-14-21(29)26-12-10-17-6-8-18(25)9-7-17/h3-9,11,13H,10,12,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYFCAJZKOJJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name / ID Core Structure Key Features Biological Implications Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one Planar scaffold with fused thiophene and pyrimidinone rings Favors π-π stacking and hydrogen bonding in target binding
N-(4-Chlorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide () Thieno[2,3-d]pyrimidin-4-one Positional isomer of the core (thiophene fused at [2,3-d] vs. [3,2-d]) Altered electronic distribution may affect target selectivity
N-(4-Ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide () Hexahydrobenzothieno[2,3-d]pyrimidin-4-one Partially saturated bicyclic system (6,7,8-hexahydro) Increased lipophilicity and conformational flexibility may improve membrane permeability

Substituent Effects on the Pyrimidinone Ring

Compound Name / ID Position 3 Substituent Position 2 Substituent Acetamide Tail Key Data
Target Compound 2,3-Dimethylphenyl -S-CH2-C(O)-NH-(2-(4-Cl-phenyl)ethyl) 2-(4-Cl-phenyl)ethyl
2-{[3-(4-Chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide () 4-Chlorophenyl -S-CH2-C(O)-NH-(4-methylphenyl) 4-Methylphenyl Melting point: Not reported; ZINC ID: ZINC2719985
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () — (Non-thienopyrimidinone core) -S-CH2-C(O)-NH-(2,3-diCl-phenyl) 2,3-Dichlorophenyl Yield: 80%; mp: 230°C; MS: m/z 344.21 [M+H]+
  • Electron-Withdrawing Groups : The 4-Cl group in the target compound and enhances stability and may modulate receptor binding via halogen interactions.

Crystallographic and Physicochemical Properties

  • Crystal Packing : and reveal that halogenated acetamides (e.g., N-(4-chlorophenyl) derivatives) form N–H⋯O hydrogen bonds and π-stacking, enhancing stability .
  • Solubility : The 2-(4-chlorophenyl)ethyl tail (target) may reduce aqueous solubility compared to smaller substituents (e.g., 4-methylphenyl in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.